molecular formula C10H13NO4 B1346080 5-Hydroxy-2-(2-methoxyethoxy)benzamide CAS No. 28173-87-7

5-Hydroxy-2-(2-methoxyethoxy)benzamide

Cat. No.: B1346080
CAS No.: 28173-87-7
M. Wt: 211.21 g/mol
InChI Key: QSEPSZGCAYMICG-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(2-methoxyethoxy)benzamide is a chemical compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol It is characterized by a benzamide core substituted with a hydroxy group at the 5-position and a 2-(2-methoxyethoxy) group at the 2-position

Preparation Methods

The synthesis of 5-Hydroxy-2-(2-methoxyethoxy)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-hydroxybenzamide and 2-(2-methoxyethoxy)ethyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).

    Synthetic Route: The 5-hydroxybenzamide is reacted with 2-(2-methoxyethoxy)ethyl bromide in the presence of the base to form the desired product through nucleophilic substitution.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

5-Hydroxy-2-(2-methoxyethoxy)benzamide undergoes various types of chemical reactions, including:

Scientific Research Applications

5-Hydroxy-2-(2-methoxyethoxy)benzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(2-methoxyethoxy)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyethoxy groups play a crucial role in its binding affinity and activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

5-Hydroxy-2-(2-methoxyethoxy)benzamide can be compared with other similar compounds, such as:

    5-Hydroxy-2-(2-ethoxyethoxy)benzamide: Similar structure but with an ethoxyethoxy group instead of methoxyethoxy.

    5-Hydroxy-2-(2-propoxyethoxy)benzamide: Similar structure but with a propoxyethoxy group.

    5-Hydroxy-2-(2-butoxyethoxy)benzamide: Similar structure but with a butoxyethoxy group.

These compounds share similar core structures but differ in the length and nature of the alkoxyethoxy substituent, which can influence their chemical properties and biological activities .

Properties

IUPAC Name

5-hydroxy-2-(2-methoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-14-4-5-15-9-3-2-7(12)6-8(9)10(11)13/h2-3,6,12H,4-5H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEPSZGCAYMICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182451
Record name Benzamide, 5-hydroxy-2-(2-methoxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28173-87-7
Record name Benzamide, 5-hydroxy-2-(2-methoxyethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028173877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 5-hydroxy-2-(2-methoxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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